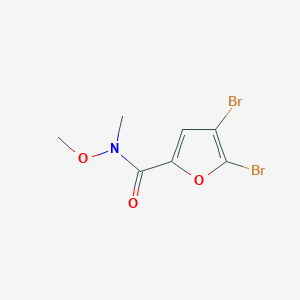4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide
CAS No.: 502639-02-3
Cat. No.: VC2982977
Molecular Formula: C7H7Br2NO3
Molecular Weight: 312.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 502639-02-3 |
|---|---|
| Molecular Formula | C7H7Br2NO3 |
| Molecular Weight | 312.94 g/mol |
| IUPAC Name | 4,5-dibromo-N-methoxy-N-methylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C7H7Br2NO3/c1-10(12-2)7(11)5-3-4(8)6(9)13-5/h3H,1-2H3 |
| Standard InChI Key | NHVQYVKJJONFAB-UHFFFAOYSA-N |
| SMILES | CN(C(=O)C1=CC(=C(O1)Br)Br)OC |
| Canonical SMILES | CN(C(=O)C1=CC(=C(O1)Br)Br)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a furan ring—a five-membered aromatic heterocycle with two bromine atoms at the 4- and 5-positions. The 2-position is functionalized with a carboxamide group containing methoxy (OCH) and methyl (CH) substituents on the nitrogen atom. This arrangement confers unique electronic and steric properties, influencing its reactivity in cross-coupling and nucleophilic substitution reactions .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 2-furancarboxamide |
| Substituents | 4-Br, 5-Br, N-methoxy, N-methyl |
| Molecular formula | |
| Molecular weight | 312.94 g/mol |
| CAS number | 502639-02-3 |
Physicochemical Characteristics
-
Solubility: Slightly soluble in methanol and dichloromethane but insoluble in water .
-
Thermal Stability: Decomposes above 200°C without a distinct melting point .
-
Spectroscopic Data:
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via bromination of a pre-functionalized furan precursor. A common method involves:
-
Bromination of N-methoxy-N-methylfuran-2-carboxamide using bromine (Br) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl) under reflux .
-
Selective bromination at the 4- and 5-positions is achieved by controlling stoichiometry (2 equiv. Br) and reaction time (1–2 hours) .
Reactivity Profile
-
Weinreb Amide Behavior: The N-methoxy-N-methylamide group acts as a carbonyl surrogate, enabling controlled ketone synthesis via Grignard or organolithium reagent addition .
-
Bromine Reactivity: The bromine atoms participate in Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating aryl-aryl bond formation .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound serves as a precursor in the synthesis of bioactive molecules:
-
Antibacterial Agents: Derivatives with modified furan rings exhibit activity against Escherichia coli and Staphylococcus aureus .
-
Kinase Inhibitors: Used in the synthesis of benzofuran-based compounds targeting hepatitis C virus (HCV) protease .
Table 2: Representative Derivatives and Applications
| Derivative | Biological Activity | Reference |
|---|---|---|
| 4,5-Dibromo-furan-2-carboxamide | Antibacterial (MIC: 8 µg/mL) | |
| Benzofuran-carboxamide | HCV protease inhibition (IC: 0.14 nM) |
Material Science
Brominated furans are employed in polymer cross-linking and flame-retardant additives due to their thermal stability and halogen content .
| Parameter | Value |
|---|---|
| Flash Point | > 150°C |
| Autoignition Temperature | Not determined |
| Hazard Statements | H315-H319-H335 (Skin/Eye irritation, Respiratory irritation) |
Analytical Methods
Quality Control
-
HPLC: C18 column, acetonitrile/water (70:30), retention time 6.8 min .
-
GC-MS: m/z 313 [M+H], fragments at m/z 235 (loss of Br) and 198 (loss of CO–NMe(OMe)) .
Table 4: Analytical Parameters
| Method | Conditions | Detection Limit |
|---|---|---|
| HPLC | C18, 254 nm, 1.0 mL/min | 0.1 µg/mL |
| GC-MS | EI mode, 70 eV | 0.05 µg/mL |
Future Directions
Research Opportunities
-
Green Synthesis: Developing catalytic bromination methods to reduce waste .
-
Bioactivity Optimization: Structure-activity relationship (SAR) studies to enhance antimicrobial potency .
Industrial Adoption
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume